Cas no 2137034-06-9 ((2R)-oxolan-2-ylmethanesulfonyl chloride)

(2R)-oxolan-2-ylmethanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- (2R)-oxolan-2-ylmethanesulfonyl chloride
- 2137034-06-9
- EN300-1120646
- [(2R)-oxolan-2-yl]methanesulfonyl chloride
-
- インチ: 1S/C5H9ClO3S/c6-10(7,8)4-5-2-1-3-9-5/h5H,1-4H2/t5-/m1/s1
- InChIKey: OTZGHNVMPIKAEL-RXMQYKEDSA-N
- ほほえんだ: ClS(C[C@H]1CCCO1)(=O)=O
計算された属性
- せいみつぶんしりょう: 183.9960930g/mol
- どういたいしつりょう: 183.9960930g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 51.8Ų
(2R)-oxolan-2-ylmethanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120646-10.0g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 10g |
$5405.0 | 2023-05-26 | ||
Enamine | EN300-1120646-1.0g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1120646-2.5g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
Enamine | EN300-1120646-1g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1120646-10g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 95% | 10g |
$3315.0 | 2023-10-27 | |
Enamine | EN300-1120646-0.1g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1120646-0.05g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1120646-0.5g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1120646-5g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1120646-0.25g |
[(2R)-oxolan-2-yl]methanesulfonyl chloride |
2137034-06-9 | 95% | 0.25g |
$708.0 | 2023-10-27 |
(2R)-oxolan-2-ylmethanesulfonyl chloride 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
(2R)-oxolan-2-ylmethanesulfonyl chlorideに関する追加情報
Introduction to (2R)-Oxolan-2-ylmethanesulfonyl Chloride (CAS No. 2137034-06-9)
(2R)-Oxolan-2-ylmethanesulfonyl chloride (CAS No. 2137034-06-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chiral oxolane ring and a sulfonyl chloride functional group. These attributes make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chiral center in (2R)-oxolan-2-ylmethanesulfonyl chloride is crucial for its applications in asymmetric synthesis, where the ability to control stereochemistry is paramount. The oxolane ring provides a rigid framework that can influence the reactivity and selectivity of chemical reactions, making it an ideal building block for the construction of complex molecules with specific biological activities.
The sulfonyl chloride functional group in (2R)-oxolan-2-ylmethanesulfonyl chloride is highly reactive and can participate in a variety of nucleophilic substitution reactions. This reactivity allows it to be used as an efficient electrophile in the synthesis of sulfonamides, which are important classes of compounds with diverse applications in medicine, including as antibiotics, antidiabetics, and anti-inflammatory agents.
Recent research has highlighted the potential of (2R)-oxolan-2-ylmethanesulfonyl chloride in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in disease pathways. One notable example is its use in the synthesis of inhibitors targeting protein kinases, which are key players in signal transduction pathways and are often dysregulated in cancer and other diseases.
In addition to its role in drug discovery, (2R)-oxolan-2-ylmethanesulfonyl chloride has also found applications in the development of diagnostic tools. Its ability to form stable and selective sulfonamide bonds makes it useful in the design of biomarkers and imaging agents that can provide valuable insights into disease mechanisms and treatment responses.
The synthesis of (2R)-oxolan-2-ylmethanesulfonyl chloride typically involves several steps, including the formation of the chiral oxolane ring and the introduction of the sulfonyl chloride group. Advanced synthetic methods, such as catalytic asymmetric synthesis and transition metal-catalyzed reactions, have been employed to improve the efficiency and selectivity of these processes. These advancements have not only enhanced the availability of this compound but also expanded its potential applications in various scientific disciplines.
From a safety perspective, handling (2R)-oxolan-2-ylmethanesulfonyl chloride requires careful consideration due to its reactivity. It is important to follow standard laboratory safety protocols, including proper ventilation, personal protective equipment (PPE), and waste disposal procedures. Additionally, researchers should be aware of any regulatory requirements or guidelines related to the use and storage of this compound.
In conclusion, (2R)-oxolan-2-ylmethanesulfonyl chloride (CAS No. 2137034-06-9) is a versatile and valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an important intermediate in the synthesis of bioactive molecules and therapeutic agents. Ongoing research continues to explore new applications and improve synthetic methods, further solidifying its importance in modern chemical and biological sciences.
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